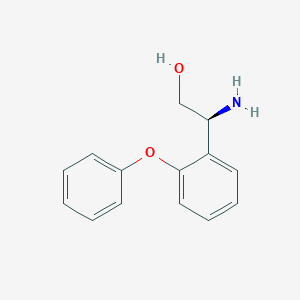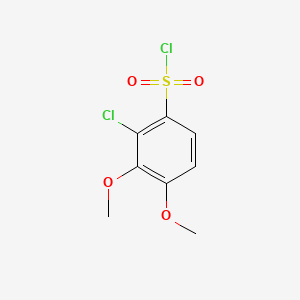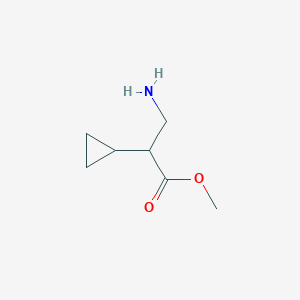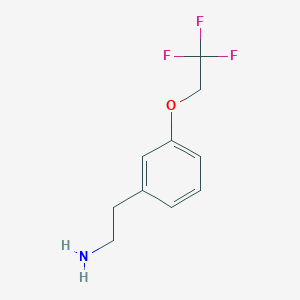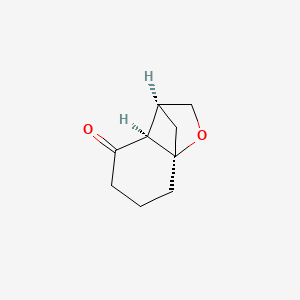aminehydrochloride](/img/structure/B13534448.png)
[2-(3,4-Dichlorophenyl)ethyl](methyl)aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)ethylaminehydrochloride is a chemical compound with the molecular formula C9H12Cl3N It is a hydrochloride salt of a substituted phenethylamine, characterized by the presence of two chlorine atoms on the phenyl ring and a methyl group attached to the amine nitrogen
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)ethylaminehydrochloride typically involves the alkylation of [3,4-dichlorophenyl]acetonitrile with methylamine, followed by reduction and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: On an industrial scale, the production of 2-(3,4-Dichlorophenyl)ethylaminehydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), converting the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenethylamines.
科学研究应用
Chemistry: In organic synthesis, 2-(3,4-Dichlorophenyl)ethylaminehydrochloride is used as an intermediate for the preparation of various pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for complex molecule synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems. It may serve as a lead compound for the development of new drugs targeting neurological disorders.
Medicine: In medicinal chemistry, 2-(3,4-Dichlorophenyl)ethylaminehydrochloride is investigated for its potential therapeutic applications, particularly in the treatment of conditions such as depression and anxiety. Its structural similarity to known psychoactive compounds makes it a candidate for further pharmacological studies.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products. Its stability and reactivity make it suitable for large-scale manufacturing processes.
作用机制
The mechanism of action of 2-(3,4-Dichlorophenyl)ethylaminehydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its pharmacological effects and therapeutic potential.
相似化合物的比较
2-(3,4-Dimethoxyphenyl)ethylaminehydrochloride: Similar structure with methoxy groups instead of chlorine atoms.
2-(3,4-Dichlorophenyl)ethylaminehydrochloride: Similar structure with an ethyl group instead of a methyl group.
2-(3,4-Dichlorophenyl)ethylamine: The free base form without the hydrochloride salt.
Uniqueness: The presence of chlorine atoms on the phenyl ring and the methyl group attached to the amine nitrogen confer unique chemical and biological properties to 2-(3,4-Dichlorophenyl)ethylaminehydrochloride. These structural features influence its reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.
属性
分子式 |
C9H12Cl3N |
|---|---|
分子量 |
240.6 g/mol |
IUPAC 名称 |
2-(3,4-dichlorophenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-12-5-4-7-2-3-8(10)9(11)6-7;/h2-3,6,12H,4-5H2,1H3;1H |
InChI 键 |
FQVMVOQJKTYYPI-UHFFFAOYSA-N |
规范 SMILES |
CNCCC1=CC(=C(C=C1)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



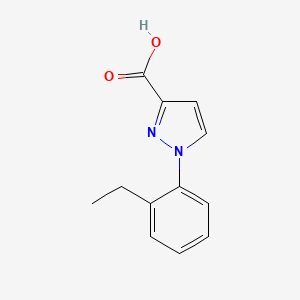
![[2-(aminomethyl)-1H-imidazol-5-yl]methanol](/img/structure/B13534378.png)
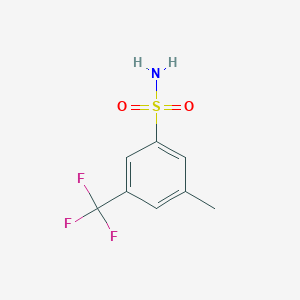
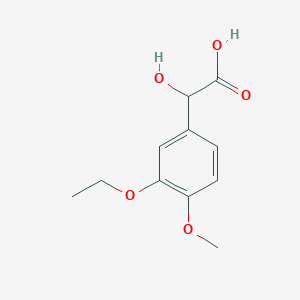
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13534414.png)
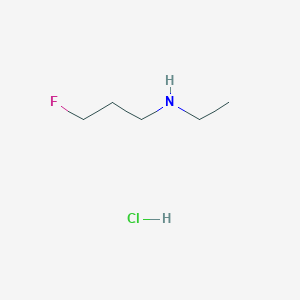
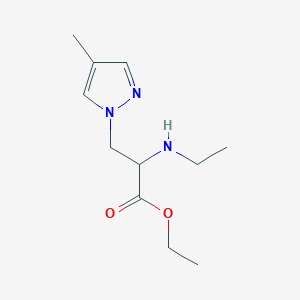
amine](/img/structure/B13534442.png)
